Cas no 285132-85-6 (2,6-Dimethylphenol-3,4,5-d3)
2,6-Dimethylphenol-3,4,5-d3 Chemical and Physical Properties
Names and Identifiers
-
- Phen-3,4,5-d3-ol-d,2,6-dimethyl- (9CI)
- 2,6-DIMETHYLPHENOL-3,4,5-D3,OD
- 2,6-Dimethylphenol-3,4,5-d3
- 2,6-Dimethylphenol-3,5,6-d3-OD
- 1,2,3-trideuterio-5-deuteriooxy-4,6-dimethylbenzene
- 285132-85-6
- 2,6-Dimethylphenol-3,4,5-d3,O-d, 98 atom % D
- D99349
-
- MDL: MFCD01075469
- Inchi: 1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D/hD
- InChI Key: NXXYKOUNUYWIHA-NKWHLQRWSA-N
- SMILES: O([2H])C1C(C)=C([2H])C([2H])=C([2H])C=1C
Computed Properties
- Exact Mass: 126.098271922g/mol
- Monoisotopic Mass: 126.098271922g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Melting Point: 43-45 °C(lit.)
- Boiling Point: 203 °C(lit.)
2,6-Dimethylphenol-3,4,5-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D465858-10mg |
2,6-Dimethylphenol-3,4,5-d3 |
285132-85-6 | 10mg |
$ 196.00 | 2023-09-07 | ||
| TRC | D465858-100mg |
2,6-Dimethylphenol-3,4,5-d3 |
285132-85-6 | 100mg |
$1533.00 | 2023-05-18 | ||
| AstaTech | D99349-0.25/G |
2,6-DIMETHYLPHENOL-3,4,5-D3,OD |
285132-85-6 | 95% | 0.25g |
$485 | 2023-09-19 |
2,6-Dimethylphenol-3,4,5-d3 Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2,6-Dimethylphenol-3,4,5-d3
Professional Introduction to 2,6-Dimethylphenol-3,4,5-d3 (CAS No. 285132-85-6)
2,6-Dimethylphenol-3,4,5-d3, identified by the Chemical Abstracts Service Number (CAS No.) 285132-85-6, is a specialized deuterated derivative of 2,6-dimethylphenol. This compound has garnered significant attention in the field of pharmaceutical research and chemical synthesis due to its unique isotopic labeling, which enhances the precision of analytical techniques and metabolic studies. The introduction of deuterium atoms at the 3, 4, and 5 positions provides a robust tool for researchers aiming to elucidate reaction mechanisms and track the fate of molecules in biological systems.
The structural motif of 2,6-dimethylphenol forms a versatile scaffold that is widely employed in the development of pharmaceutical intermediates and specialty chemicals. The presence of methyl groups at the 2 and 6 positions imparts steric and electronic properties that influence its reactivity and interactions with biological targets. The deuterated version (2,6-Dimethylphenol-3,4,5-d3) retains these properties while offering the additional advantage of improved detection sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes it an invaluable asset in drug discovery pipelines where high-resolution structural determination is critical.
In recent years, advancements in analytical chemistry have underscored the importance of isotopically labeled compounds in providing detailed insights into molecular behavior. 2,6-Dimethylphenol-3,4,5-d3 has been increasingly utilized in metabolomics studies to monitor the metabolic pathways of drug candidates. The deuterium-labeled version allows researchers to distinguish between endogenous and exogenous compounds with remarkable clarity, facilitating a deeper understanding of drug metabolism and potential side effects. This capability is particularly valuable in early-stage drug development where identifying metabolic liabilities is paramount.
The pharmaceutical industry has also leveraged 2,6-Dimethylphenol-3,4,5-d3 for the synthesis of complex molecules where precise control over stereochemistry is essential. Deuterium labeling can serve as a protective group during multi-step syntheses, preventing unwanted side reactions while maintaining the integrity of the target structure. Furthermore, the use of deuterated intermediates can aid in determining kinetic isotope effects (KIEs), which provide critical information about reaction mechanisms. Such insights are often pivotal in optimizing synthetic routes and improving yield.
Recent research has highlighted the role of 2,6-Dimethylphenol-3,4,5-d3 in developing novel therapeutic agents. For instance, derivatives of this compound have been explored as potential inhibitors of specific enzymatic targets implicated in neurological disorders. The ability to precisely track these derivatives using NMR spectroscopy has enabled researchers to refine their structures for enhanced binding affinity and reduced toxicity. Additionally, the deuterated analog has been employed in studying protein-ligand interactions, where its isotopic signature aids in validating docking models and experimental data.
The application of 2,6-Dimethylphenol-3,4,5-d3 extends beyond academia into industrial settings where quality control and process optimization are paramount. In manufacturing processes involving phenolic compounds, deuterated markers can serve as internal standards to ensure product consistency and purity. This is particularly relevant in large-scale production where minor impurities can significantly impact efficacy or safety profiles. By integrating 2,6-Dimethylphenol-3,4,5-d3 into analytical protocols, manufacturers can achieve higher levels of confidence in their final products.
The growing demand for isotopically labeled compounds like 2,6-Dimethylphenol-3,4,5-d3 reflects broader trends in scientific research towards more sophisticated analytical methodologies. As technologies such as high-resolution mass spectrometry and advanced NMR techniques become more accessible, the utility of deuterated derivatives continues to expand. Researchers are increasingly recognizing that these tools provide indispensable support for addressing complex biological questions with greater accuracy and efficiency.
In conclusion,2,6-Dimethylphenol-3,4,5-d3 (CAS No: 285132-85-6) represents a cornerstone compound in modern chemical biology and pharmaceutical research。 Its unique isotopic configuration offers unparalleled advantages for structural elucidation、metabolic studies、and synthetic applications。 As scientific understanding evolves,the role of this compound is expected to grow,providing further opportunities for innovation across multiple disciplines。 The continued exploration of its potential will undoubtedly contribute to advancements that benefit both researchers and patients alike。
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